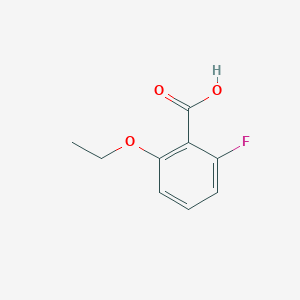

2-乙氧基-6-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethoxy-6-fluorobenzoic acid” is a type of organofluorine compound. It’s a derivative of benzoic acid where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom and an ethoxy group is attached to the adjacent carbon . The molecular weight of this compound is approximately 184.17 .

Synthesis Analysis

The synthesis of fluorobenzoic acids, including “2-Ethoxy-6-fluorobenzoic acid”, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of various fluorobenzoic acids .Molecular Structure Analysis

The molecular structure of “2-Ethoxy-6-fluorobenzoic acid” consists of a benzene ring with a fluorine atom and an ethoxy group attached to adjacent carbon atoms, and a carboxylic acid group attached to the benzene ring . The InChI code for this compound is1S/C9H9FO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . Physical and Chemical Properties Analysis

“2-Ethoxy-6-fluorobenzoic acid” is a solid at room temperature . The compound has a molecular weight of approximately 184.17 .科学研究应用

合成和化学应用

2-乙氧基-6-氟苯甲酸在复杂分子和化学改性过程的合成中充当关键的中间体。它在糖基供体合成中的用途,利用羟基部分的保护基团,突出了它在碳水化合物化学中的重要性。引入2-[(4-氟苯基)磺酰]乙氧基羰基(Fsec)基团用于羟基保护,说明了氟代苯甲酸在促进选择性合成途径中的创新应用,在各种条件下提供高产率和稳定性 (Spjut、Qian 和 Elofsson,2010)。此外,它在通过 N-乙氧基乙基哌啶酰化作用开发具有抗菌特性的新化合物的过程中所扮演的角色,强调了它在寻找新的生物活性物质方面的潜力 (Issayeva 等人,2019)。

环境和微生物研究

对微生物物种(如酸养合成菌)生物降解氟苯甲酸盐的研究阐明了在厌氧条件下分解芳香族化合物所涉及的代谢途径。该微生物对 2-羟基苯甲酸和氟苯甲酸异构体的研究揭示了导致这些化合物脱卤和脱芳构化的酶促过程,为环境修复技术提供了见解 (Mouttaki、Nanny 和 McInerney,2008)。此外,某些鞘氨醇单胞菌物种通过 19F NMR 光谱法证明了其分解 3-氟苯甲酸盐的能力,突出了能够利用氟代有机化合物作为碳源的微生物的遗传和生化多样性,从而有助于我们了解氟代污染物的生物地球化学循环 (Boersma 等人,2004)。

先进材料和催化

2-氟苯甲酸及其衍生物在金属有机骨架 (MOF) 合成中的利用体现了它在创造具有新特性的材料中的作用。在 2-氟苯甲酸的调节作用下,将氟桥接簇引入稀土 MOF,为设计具有独特磁性和发光特性的材料开辟了新途径,其潜在应用范围从催化到传感 (Vizuet 等人,2021)。这展示了氟代苯甲酸在材料科学中的更广泛适用性,在材料科学中,它们充当了构建复杂功能结构的关键构建块。

安全和危害

未来方向

Fluorinated benzoic acids, including “2-Ethoxy-6-fluorobenzoic acid”, have received increasing attention due to their favorable physico-chemical properties. They are being explored as conservative tracers in petrochemical exploration and geochemical investigations . Additionally, the ability of yttrium ions to break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds is being investigated, which could lead to new synthesis methods .

作用机制

Mode of Action

Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the benzylic position

Result of Action

Fluorinated benzoic acids are known to have various effects, including acting as conservative tracers in petrochemical exploration . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzoic acid derivatives

属性

IUPAC Name |

2-ethoxy-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEXKDRXZJUAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)